(4E)-5-(3-Chlorophenyl)-4-[(2,3-dihydro-1,4-benzodioxin-6-yl)hydroxymethylene]-1-(2-furanylmethyl)-2,3-pyrrolidinedione
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Overview
Description
(4E)-5-(3-Chlorophenyl)-4-[(2,3-dihydro-1,4-benzodioxin-6-yl)hydroxymethylene]-1-(2-furanylmethyl)-2,3-pyrrolidinedione is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(3-Chlorophenyl)-4-[(2,3-dihydro-1,4-benzodioxin-6-yl)hydroxymethylene]-1-(2-furanylmethyl)-2,3-pyrrolidinedione typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrrolidinedione Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution or other coupling reactions.
Attachment of the Benzodioxin Moiety: This can be done through condensation reactions.
Addition of the Furanylmethyl Group: This step may involve alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxymethylene group.
Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidinedione core.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used in studying enzyme interactions and metabolic pathways.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent for various diseases.
Diagnostic Tools: May be used in the development of diagnostic assays.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (4E)-5-(3-Chlorophenyl)-4-[(2,3-dihydro-1,4-benzodioxin-6-yl)hydroxymethylene]-1-(2-furanylmethyl)-2,3-pyrrolidinedione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (4E)-5-(3-Chlorophenyl)-4-[(2,3-dihydro-1,4-benzodioxin-6-yl)hydroxymethylene]-1-(2-furanylmethyl)-2,3-pyrrolidinedione
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of aromatic and heterocyclic structures, which may confer specific chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
1164464-38-3 |
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Molecular Formula |
C24H18ClNO6 |
Molecular Weight |
451.9 g/mol |
IUPAC Name |
(4E)-5-(3-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(furan-2-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H18ClNO6/c25-16-4-1-3-14(11-16)21-20(23(28)24(29)26(21)13-17-5-2-8-30-17)22(27)15-6-7-18-19(12-15)32-10-9-31-18/h1-8,11-12,21,27H,9-10,13H2/b22-20+ |
InChI Key |
WIFAQXPXHYQJTJ-LSDHQDQOSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C(=C\3/C(N(C(=O)C3=O)CC4=CC=CO4)C5=CC(=CC=C5)Cl)/O |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CO4)C5=CC(=CC=C5)Cl)O |
Origin of Product |
United States |
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